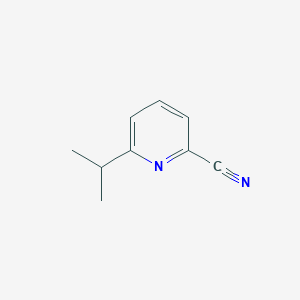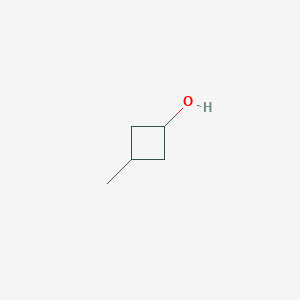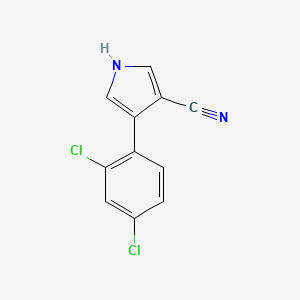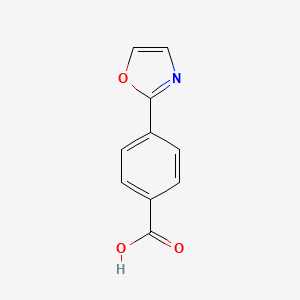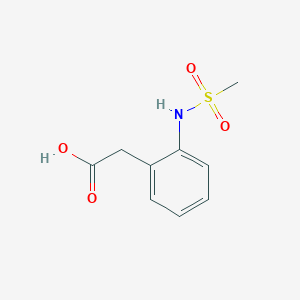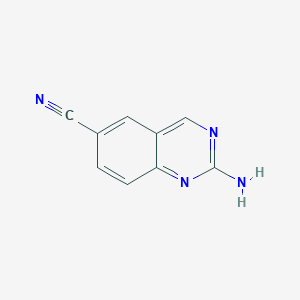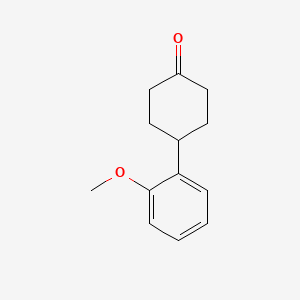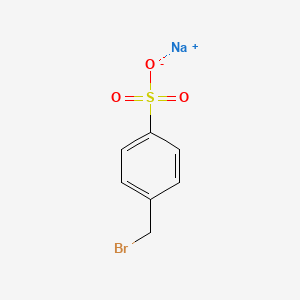
Sodium 4-(bromomethyl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(bromomethyl)benzenesulfonate is an organosulfur compound with the molecular formula C7H6BrNaO3S. It is a derivative of benzenesulfonic acid where a bromomethyl group is attached to the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(bromomethyl)-, sodium salt typically involves the bromination of toluene followed by sulfonation. The bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromotoluene is then sulfonated using concentrated sulfuric acid to yield the desired product.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, 4-(bromomethyl)-, sodium salt is often carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of bromine and sulfuric acid to a reactor containing toluene, followed by neutralization with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(bromomethyl)benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of sulfonamide or sulfonyl thiocyanate derivatives.
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of toluenesulfonic acid derivatives.
Scientific Research Applications
Sodium 4-(bromomethyl)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Used in the production of dyes, detergents, and surfactants.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-(bromomethyl)-, sodium salt involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The sulfonic acid group enhances its solubility in water, making it suitable for aqueous reactions.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Uniqueness
Sodium 4-(bromomethyl)benzenesulfonate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other sulfonic acids. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
32014-22-5 |
|---|---|
Molecular Formula |
C7H7BrNaO3S |
Molecular Weight |
274.09 g/mol |
IUPAC Name |
sodium;4-(bromomethyl)benzenesulfonate |
InChI |
InChI=1S/C7H7BrO3S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5H2,(H,9,10,11); |
InChI Key |
FCEDCZVYYIJSQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
32014-22-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



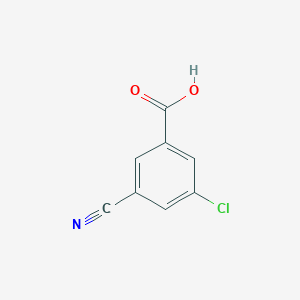
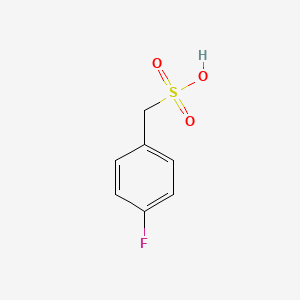
![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)

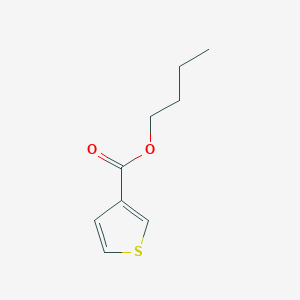
![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)
